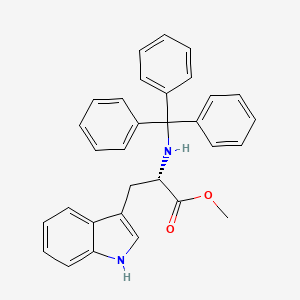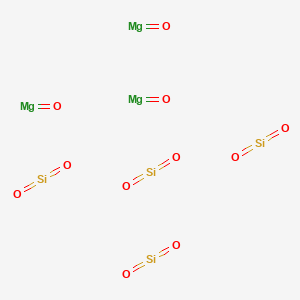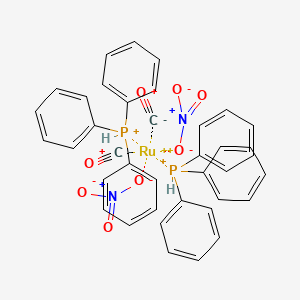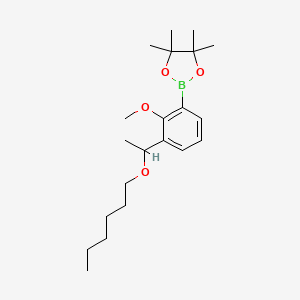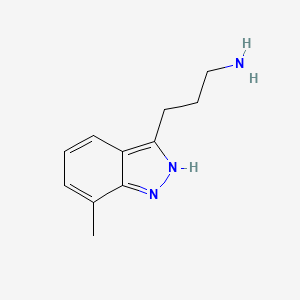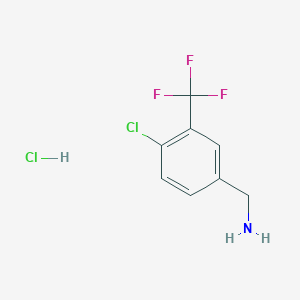
4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride is an organic compound with the molecular formula C8H7ClF3N. It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride typically involves the reaction of 4-Chloro-3-(trifluoromethyl)benzyl chloride with ammonia or an amine source. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: 4-Chloro-3-(trifluoromethyl)benzaldehyde or 4-Chloro-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Chloro-3-(trifluoromethyl)benzyl alcohol or 4-Chloro-3-(trifluoromethyl)benzylamine.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzylamine hydrochloride
- 4-Chloro-3-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)benzylamine
- 4-Fluorobenzylamine
Uniqueness
4-Chloro-3-(trifluoromethyl)benzylamine hydrochloride is unique due to the presence of both chlorine and trifluoromethyl groups on the benzylamine structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced biological activity, making it valuable for various applications.
Propiedades
Número CAS |
42365-61-7 |
|---|---|
Fórmula molecular |
C8H8Cl2F3N |
Peso molecular |
246.05 g/mol |
Nombre IUPAC |
[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-3H,4,13H2;1H |
Clave InChI |
LJLRLDPIDZMGRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)C(F)(F)F)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

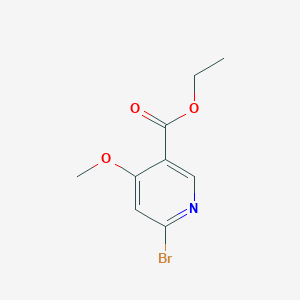
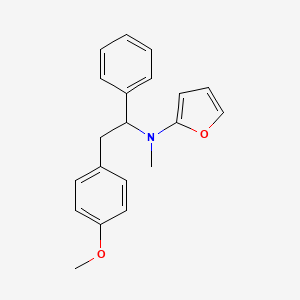
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)


